Isolimonene

Description

Structure

3D Structure

Properties

CAS No. |

499-99-0 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-methyl-6-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |

InChI Key |

TWCNAXRPQBLSNO-UHFFFAOYSA-N |

SMILES |

CC1CCC(C=C1)C(=C)C |

Canonical SMILES |

CC1CCC(C=C1)C(=C)C |

Synonyms |

6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isolimonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolimonene (C10H16, molar mass: 136.23 g/mol ) is a naturally occurring monoterpene and an isomer of the more widely known limonene (B3431351).[1][2] It is found in the essential oils of various plants.[2] As a chiral molecule, this compound exists as different stereoisomers, with (+)-trans-isolimonene being a commonly referenced form. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of relevant biological signaling pathways associated with its close isomer, limonene, to guide future research.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The data presented here primarily pertains to (+)-trans-isolimonene.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of (+)-trans-isolimonene.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Boiling Point | 165-166 °C (lit.) | [1][3] |

| 167.3 °C at 760 mmHg | [4] | |

| 177-178 °C at 760 mmHg | [5] | |

| Density | 0.83 g/mL at 20 °C (lit.) | [1][3] |

| 0.824 g/cm³ | [4] | |

| Refractive Index | n20/D 1.47 (lit.) | [1][3][4] |

| Optical Activity | [α]20/D +212±5° (c=10% in ethanol) | [3] |

| Flash Point | 39 °C (closed cup) | [1] |

| 41.3 °C | [4] | |

| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [5] |

Note: Variations in reported boiling points may be attributed to differences in experimental conditions or purity of the sample.

Comparative Analysis with D-Limonene

To provide context, the following table compares the properties of (+)-trans-isolimonene with its more prevalent isomer, (R)-(+)-limonene.

| Property | (+)-trans-Isolimonene | (R)-(+)-Limonene |

| Boiling Point | 165-178 °C | ~176 °C |

| Density | ~0.83 g/mL at 20 °C | ~0.84 g/mL at 20 °C |

| Refractive Index | ~1.47 at 20 °C | ~1.473 at 20 °C |

| Optical Activity | [α]20/D +212° (in ethanol) | [α]20/D ~+120° (neat) |

Experimental Protocols

The determination of the physicochemical properties of liquid monoterpenes like this compound involves standard laboratory techniques. The following sections outline the general methodologies.

Determination of Boiling Point

The boiling point of this compound can be determined using either distillation or the Thiele tube method.[6][7]

-

Distillation Method : A simple distillation apparatus is assembled. The sample is placed in the distilling flask along with boiling chips. The liquid is heated, and the temperature is monitored with a thermometer placed in the vapor path. The temperature at which the vapor condenses and is collected as distillate is recorded as the boiling point.[6][7]

-

Thiele Tube Method : A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added. This assembly is attached to a thermometer and heated in a Thiele tube filled with oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The sample is then allowed to cool, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a hydrometer. For precise measurements, a digital density meter is often employed. The general procedure involves measuring the mass of a known volume of the liquid at a controlled temperature.[8][9][10]

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[11]

Measurement of Optical Activity

The optical rotation of chiral molecules like this compound is measured using a polarimeter.[12][13][14]

-

A solution of known concentration of the sample is prepared in a suitable solvent (e.g., ethanol).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through it.

-

The analyzer is rotated until the field of view appears uniformly dark or light, and the observed rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL.

Biological Activity and Signaling Pathways

Disclaimer: To date, specific studies detailing the modulation of signaling pathways by This compound are scarce in published literature. The following information pertains to its well-studied isomer, D-limonene . While isomers can have different biological activities, this information is provided for illustrative and comparative purposes to guide future research on this compound.

D-limonene has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and chemopreventive effects.[15][16][17] Its anticancer activity is linked to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[18]

One of the critical pathways affected by D-limonene is the Ras/Raf/MEK/ERK signaling cascade.[16] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. D-limonene has been observed to decrease the expression of Ras and Raf, and subsequently reduce the phosphorylation of ERK1/2, thereby inhibiting this pro-proliferative pathway.[16]

Caption: D-Limonene's inhibitory effect on the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

This compound is a chiral monoterpene with distinct physicochemical properties. This guide provides a consolidated resource of its key characteristics and the standard experimental procedures for their determination. While data on its specific biological activities and interactions with cellular signaling pathways are limited, the known effects of its isomer, D-limonene, suggest that this compound may also possess significant pharmacological potential, warranting further investigation by the scientific community.

References

- 1. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]

- 2. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound, 499-99-0 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereochemistry [employees.csbsju.edu]

- 15. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Isolimonene in the Botanical Realm: A Technical Guide to Its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolimonene, a monoterpene of significant interest for its potential pharmacological applications, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the known botanical sources of this compound, its quantitative occurrence, and the biosynthetic pathways leading to its formation. Detailed experimental protocols for the extraction and quantification of this compound are also presented to facilitate further research and development.

Natural Sources and Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species. While the specific quantification of this compound is not always differentiated from its isomer, limonene (B3431351), in all studies, its presence has been confirmed in the following plants:

-

Perilla frutescens (L.) Britt. (Perilla or Korean Perilla): This aromatic plant, widely cultivated in East Asia, is a known source of monoterpenes. While many studies focus on other major components like perillaldehyde (B36042) and perilla ketone, limonene (with D-limonene being specified in some cases) has been quantified in its essential oil.

-

Corymbia citriodora (Hook.) K.D.Hill & L.A.S.Johnson (Lemon Eucalyptus): The essential oil of this Australian native tree is renowned for its high citronellal (B1669106) content. However, limonene is also present as a monoterpene constituent.[1]

-

Schisandra chinensis (Turcz.) Baill. (Five-Flavor Berry): This woody vine, native to Northern China and the Russian Far East, is primarily known for its lignan (B3055560) content.[2] However, analysis of its volatile oils has revealed the presence of various monoterpenes.[3][4][5][6]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant variety, geographical location, harvesting time, and the specific part of the plant analyzed. The following table summarizes the available quantitative data for limonene (as a proxy for this compound where not specified) in the aforementioned species.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

| Perilla frutescens (Vietnamese) | Leaves | D-Limonene | 1.043 | [7] |

| Perilla frutescens var. crispa | Microgreens | D-Limonene | 51 | |

| Perilla frutescens (Green accessions) | Leaves | Limonene | 10.47 - 14.85 | [8] |

| Corymbia citriodora | Leaves | Limonene | Present, not quantified | [1][9] |

| Schisandra chinensis | Fruit/Seeds | Monoterpenoids | Present, specific this compound content not detailed | [3][4][5][6] |

Biosynthesis of this compound in Plants

This compound, like other monoterpenes, is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10][11] This pathway, located in the plastids, produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of limonene (and presumably this compound) are:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme GPP synthase to form the ten-carbon intermediate, geranyl pyrophosphate.

-

Cyclization to Limonene: GPP is then cyclized by a specific monoterpene synthase, known as limonene synthase, to form limonene.[10][12] The specific enzyme responsible for the formation of the this compound isomer is likely a variant of limonene synthase with a distinct stereospecificity.

The following diagram illustrates the general biosynthetic pathway for limonene.

Experimental Protocols

The extraction and quantification of this compound from plant materials are typically performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and reliable method.

Extraction of Essential Oils

A common method for extracting essential oils from plant material is steam distillation.

Protocol: Steam Distillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, fruits) is harvested and, if necessary, ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Separation: The condensed liquid collects in a graduated tube where the essential oil, being less dense than water, separates and forms a layer on top.

-

Collection and Storage: The essential oil is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water. It should be stored in a sealed, dark glass vial at a low temperature to prevent degradation.

The workflow for essential oil extraction is depicted below.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).

-

Injection: A small volume of the diluted sample (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased according to a specific program to separate the individual components of the essential oil based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis:

-

Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with a library database (e.g., NIST).

-

Quantitative Analysis: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from known concentrations of an this compound standard.

-

The general workflow for GC-MS analysis is outlined below.

Conclusion

This compound is a naturally occurring monoterpene with a presence in several plant species, including Perilla frutescens, Corymbia citriodora, and Schisandra chinensis. While quantitative data specifically for this compound is still emerging and often grouped with its isomer, limonene, established analytical methods like GC-MS provide a robust framework for its precise quantification. The biosynthesis of this compound follows the general monoterpene pathway, with the final cyclization step being catalyzed by a specific synthase. This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the potential of this compound from these natural sources.

References

- 1. us.typology.com [us.typology.com]

- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS of volatile components of Schisandra chinensis obtained by supercritical fluid and conventional extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. [Analysis of the essential oil of Schisandra chinensis (Turcz.) Baill. with GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. venkatramna-perfumers.com [venkatramna-perfumers.com]

- 10. researchgate.net [researchgate.net]

- 11. ijbbku.com [ijbbku.com]

- 12. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereoisomers of Isolimonene

An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Isolimonene

Introduction

This compound is a naturally occurring monoterpene, a class of organic compounds composed of two isoprene (B109036) units. It is found in the essential oils of various plants and is a structural isomer of the more common limonene (B3431351).[1][2] This document provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and relevant experimental protocols for its analysis and separation. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

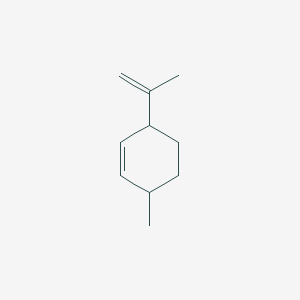

Chemical Structure of this compound

This compound is a p-menthadiene, characterized by a cyclohexene (B86901) ring substituted with a methyl group and an isopropenyl (prop-1-en-2-yl) group.[3]

-

IUPAC Name: The systematic name for this compound is 3-methyl-6-(prop-1-en-2-yl)cyclohex-1-ene.[3][5] Stereochemical descriptors are used to differentiate between its various stereoisomers.

The core structure consists of a six-membered carbon ring with one double bond. The two substituents, a methyl group and an isopropenyl group, are attached to carbon atoms that are chiral centers, giving rise to stereoisomerism.

Stereoisomers of this compound

This compound possesses two chiral centers, at the carbon atoms bearing the methyl group and the isopropenyl group. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers can be classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The diastereomers are distinguished by the cis or trans configuration, which describes the relative orientation of the methyl and isopropenyl groups with respect to the cyclohexene ring.

The four stereoisomers are:

-

(+)-trans-Isolimonene and (-)-trans-Isolimonene (a pair of enantiomers)

-

(+)-cis-Isolimonene and (-)-cis-Isolimonene (a pair of enantiomers)

The relationship between these stereoisomers is depicted in the diagram below.

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties

The physical properties of enantiomers are identical, except for the direction in which they rotate plane-polarized light. Diastereomers, however, have distinct physical properties. The following table summarizes the available quantitative data for (+)-trans-Isolimonene.

| Property | (+)-trans-Isolimonene |

| CAS Number | 5113-87-1[3][6][7] |

| Synonyms | (1R,4R)-Isolimonene, (3R,6R)-3-Isopropenyl-6-methylcyclohexene[2] |

| Molecular Formula | C₁₀H₁₆[6][7] |

| Molecular Weight | 136.23 g/mol [6][7] |

| Boiling Point | 165-166 °C at 760 mmHg[7][8][9] |

| Density | 0.83 g/mL at 20 °C[7][9] |

| Refractive Index (n²⁰/D) | 1.47[7][8][10] |

| Specific Optical Rotation ([α]²⁰/D) | +212° ± 5° (c=10% in ethanol)[7] |

Experimental Protocols

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis and quantification of volatile compounds like this compound.

Objective: To separate and identify this compound from a mixture, such as an essential oil extract.

Methodology:

-

Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as an HP-5 (30 m x 0.32 mm x 0.25 µm), is typically used.[11]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[11]

-

Injector and Detector Temperature: Typically set to 250 °C.[11]

-

Oven Temperature Program: An initial temperature of around 70 °C is held for several minutes, then ramped up to a higher temperature (e.g., 250 °C) to elute all compounds.[11]

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) before injection.

-

Data Analysis: The retention time of the peak is compared to that of a known standard for identification. For quantification, a calibration curve is generated using standards of known concentrations.[12][13]

Separation of Enantiomers (Resolution)

Enantiomers have identical physical properties, making their separation by standard techniques like distillation or regular chromatography impossible.[14][15] Their separation, a process known as resolution, requires a chiral environment. A common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Objective: To separate a racemic mixture of this compound into its individual enantiomers.

General Protocol:

-

Derivatization: The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers.[14][16] For this compound, this would likely involve a reaction at one of the double bonds to introduce a new chiral center with a known configuration.

-

Separation of Diastereomers: The resulting mixture of diastereomers can now be separated using standard laboratory techniques such as fractional crystallization or chromatography due to their different physical properties (e.g., solubility, boiling point).[17]

-

Regeneration of Enantiomers: After separation, the resolving agent is chemically removed from each of the separated diastereomers, yielding the pure, individual enantiomers of the original compound.[14][17]

An alternative modern approach is the use of chiral chromatography, where the stationary phase of the chromatography column is itself chiral. This allows for the direct separation of enantiomers due to differential interactions with the chiral stationary phase.[16][18]

Caption: General workflow for the resolution of enantiomers.

Conclusion

This compound is a structurally interesting monoterpene with significant stereochemical complexity. Its four stereoisomers arise from two chiral centers, leading to two pairs of enantiomers (cis and trans), which are diastereomeric to each other. The distinct physicochemical properties of these stereoisomers, particularly their optical activity, necessitate specific analytical and separation techniques. The protocols outlined in this guide, including gas chromatography for analysis and diastereomeric resolution for separation, provide a foundational framework for researchers working with this and other chiral natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | C10H16 | CID 78790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-Isolimonene | C10H16 | CID 22831540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (1R)-(+)-trans-Isolimonene = 95.0 GC sum of enantiomers 5113-87-1 [sigmaaldrich.com]

- 8. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]

- 9. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. guidechem.com [guidechem.com]

- 11. Determination of limonene in volatile oil from citrus peel by gas chromatography [journal03.magtech.org.cn]

- 12. Gas chromatographic-mass spectrometric analysis of d-limonene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. google.com [google.com]

- 18. youtube.com [youtube.com]

Spectroscopic Profile of Isolimonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isolimonene (also known as p-mentha-2,8-diene), a monoterpene of interest in chemical research and drug discovery. This document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆, is a structural isomer of the more common monoterpene, limonene.[1][2] As a member of the p-menthane (B155814) class of monoterpenoids, its unique structural features give rise to a distinct spectroscopic fingerprint.[2] Accurate and comprehensive spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Predicted values | Predicted multiplicity | Predicted assignment |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted values | Predicted assignment |

Predicted data is sourced from publicly available chemical databases and may vary from experimental results.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The experimental IR data for this compound, sourced from the National Institute of Standards and Technology (NIST) database, is presented below.

Table 3: Experimental IR Data for this compound (as 2,8-P-menthadiene)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Medium | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1440 | Medium | C-H bend (alkane) |

| 885 | Strong | =C-H bend (out-of-plane) |

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Experimental Mass Spectrometry Data for this compound (as 2,8-P-menthadiene)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 136 | 25 | [M]⁺ (Molecular Ion) |

| 121 | 35 | [M-CH₃]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ |

| 79 | 40 | |

| 68 | 80 | |

| 41 | 55 |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a monoterpene such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-2048 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the major absorption peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium carrier gas

-

Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to effectively separate the components of the sample. A typical program for terpenes might start at 60°C and ramp up to 240°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Mass Spectrometer Acquisition:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Understanding the terpene profile of Perilla frutescens

An In-depth Technical Guide to the Terpene Profile of Perilla frutescens

Introduction

Perilla frutescens (L.) Britt., a versatile herbaceous plant belonging to the Lamiaceae family, has been a cornerstone of traditional medicine and culinary practices for centuries across Asia.[1] Its leaves, stems, and seeds are rich in a diverse array of bioactive compounds, including volatile terpenoids, flavonoids, and phenolic acids, which contribute to its wide range of pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The essential oils derived from P. frutescens are of particular interest to researchers and drug development professionals due to their complex terpene profiles.

The composition of these essential oils is highly variable, leading to the classification of P. frutescens into several distinct chemotypes.[4][5] These chemotypes are defined by the predominant monoterpene in their essential oil, such as perillaldehyde (B36042) (PA), perillaketone (PK), perillene (B150451) (PL), piperitenone (B1678436) (PT), citral (B94496) (C), and elsholtziaketone (EK).[4] This guide provides a comprehensive technical overview of the terpene profile of P. frutescens, detailing its chemical composition, biosynthetic pathways, and the experimental protocols used for its analysis.

Terpene Composition of Perilla frutescens

The volatile fraction of P. frutescens is primarily composed of monoterpenes and sesquiterpenes. The specific composition and relative abundance of these terpenes are largely determined by the plant's genetic makeup, resulting in the distinct chemotypes.[6] Environmental conditions, cultivation practices, and the developmental stage of the plant also play a role in influencing the final terpene profile.[6][7]

Quantitative Data of Major Terpenes in Different Chemotypes

The following tables summarize the quantitative data of the main terpenes identified in the essential oils of various P. frutescens chemotypes, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Relative Content (%) of Major Terpenes in Different Perilla frutescens Chemotypes

| Terpene | Perillaldehyde (PA) Type | Perillaketone (PK) Type | Perillene (PL) Type | Piperitenone (PT) Type | Reference(s) |

| Perillaldehyde | 68.01 | - | - | - | [4][8] |

| Perillaketone | - | 88.76 | - | - | [4][8] |

| Perillene | - | - | 71.65 | - | [4][8] |

| Piperitenone | - | - | - | 61.20 | [4][8] |

| Limonene (B3431351) | 23.81 - 12.49 | - | - | - | [7] |

| β-Caryophyllene | 1.65 - 7.2 | 1.33 - 7.33 | - | - | [1][7] |

| Linalool | 1.15 - 2.75 | - | - | - | [1][7] |

| Isoegomaketone | - | 23.68 - 23.85 | - | - | [7] |

Note: Values represent the relative percentage of the total essential oil composition. "-" indicates that the compound was not reported as a major component in that chemotype.

Table 2: Terpene Composition of Various Perilla frutescens Varieties from Different Studies

| Variety / Chemotype | Major Terpene(s) | Relative Content (%) | Other Notable Terpenes | Relative Content (%) | Reference |

| P. frutescens (unspecified) | Perillaketone | 80.76 | β-Caryophyllene, Linalool, Caryophyllene oxide, Apiol | 1.65, 1.15, 1.12, 1.19 | [1] |

| P. frutescens (PK Type, Nepal) | Perillaketone | 42.26 - 56.26 | Isoegomaketone, β-Caryophyllene | 23.68 - 23.85, 1.33 - 7.33 | [7] |

| P. frutescens var. frutescens (Cultivated, Korea) | Perillaketone | 87.2 | - | - | [9] |

| P. frutescens var. crispa (Weedy, Korea) | Perillaldehyde | 26.4 | - | - | [9] |

| P. frutescens var. crispa (Microgreens) | D-Limonene | ~51% (of total volatiles) | 3-Carene, α-Perilla aldehyde | ~6%, ~3.9% | [10] |

| P. frutescens var. frutescens (Microgreens) | 2-Hexanoylfuran | ~56% (of total volatiles) | Perillene, β-Caryophyllene | ~13.6%, ~5% | [10] |

| P. frutescens (Vietnam) | Myristicin | 43.90 | Elemicin, β-Caryophyllene, Perillaldehyde | 28.79, 8.33, 7.97 | [11] |

Biosynthesis of Terpenes in Perilla frutescens

The biosynthesis of terpenes in P. frutescens begins with the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][4]

IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.[1][12] A class of enzymes known as terpene synthases (TPS) catalyzes the conversion of GPP into a diverse array of cyclic and acyclic monoterpenes.[4] Further modifications by enzymes such as cytochrome P450s (CYP450s) contribute to the vast chemical diversity of terpenes found in Perilla.[4][13]

Biosynthetic Pathway of Key Chemotypes

-

Perillaldehyde (PA) Chemotype: The biosynthesis of perillaldehyde, a cyclic monoterpene, involves the enzyme limonene synthase, which is controlled by the gene H.[12] This enzyme catalyzes the cyclization of GPP to form limonene. Limonene is then further oxidized, likely by a cytochrome P450 monooxygenase, to produce perillaldehyde.[4]

-

Perillaketone (PK) Chemotype: The formation of perillaketone, an acyclic monoterpenoid, is thought to originate from geraniol, which is derived from GPP.[14] The pathway involves a series of oxidation and reduction steps, with recent research identifying a novel double bond reductase as a key enzyme in perillaketone biosynthesis.[14]

-

Perillene (PL) Chemotype: Perillene is a furanoid monoterpene. While its specific "perillene synthase" has not been definitively identified, a plausible pathway involves the conversion of GPP to limonene, followed by further enzymatic steps to form the furan (B31954) ring characteristic of perillene.[15]

Experimental Protocols

Accurate characterization of the terpene profile of P. frutescens relies on robust experimental methodologies for extraction and analysis.

Extraction of Volatile Compounds

The choice of extraction method can significantly affect the yield and composition of the obtained essential oil.

-

Steam Distillation / Hydrodistillation:

-

Principle: This is a common method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and vaporizes the volatile compounds. The mixture of steam and oil vapor is then condensed and collected.[11][16][17]

-

Protocol:

-

Weigh a known amount of fresh or dried P. frutescens leaves (e.g., 500 g).[17]

-

Place the plant material in a distillation flask with a sufficient amount of water.

-

Heat the flask to generate steam. The distillation is typically carried out for a period of 3 to 6 hours.[17]

-

Collect the distillate in a Clevenger-type apparatus, which allows for the separation of the essential oil from the aqueous phase.[17]

-

Dry the collected oil over anhydrous sodium sulfate (B86663) and store it at 4°C in a sealed vial until analysis.[17]

-

-

-

Solvent Extraction:

-

Principle: This method uses an organic solvent to dissolve the volatile compounds from the plant material.

-

Protocol (Petroleum Ether Extraction):

-

-

Supercritical Fluid Extraction (SFE):

-

Principle: This technique uses supercritical CO₂ as a solvent. Supercritical fluids have properties of both gases and liquids, allowing for efficient extraction with high selectivity.[16][19]

-

Protocol:

-

Dry and grind the P. frutescens leaves to a fine powder.[16]

-

Load the powdered material into the extraction vessel of an SFE system.[16]

-

Set the extraction parameters. Typical conditions include a pressure range of 15-32 MPa and a temperature range of 30-65°C.[19]

-

Introduce supercritical CO₂ into the vessel to solubilize the essential oil.[16]

-

The extract is then collected by depressurizing the system in a separation tank (e.g., 3-6 MPa, 10-55°C).[19]

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual volatile components within an essential oil.

-

Sample Preparation: The extracted essential oil is typically diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection into the GC-MS system.

-

GC-MS Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as an RXT-5 MS (30 m × 0.25 mm × 0.25 µm), is commonly used.[4][8][18]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9]

-

Inlet: The sample is injected in splitless mode. The inlet pressure is maintained (e.g., 63.9 kPa).[4][8]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program starts at 80°C (hold for 1 min), then ramps at 15°C/min to 300°C (hold for 15 min).[4][8][18]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: The detector scans a mass-to-charge ratio (m/z) range appropriate for terpenes (e.g., 40-500 amu).

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is calculated based on the ratio of its peak area to the total peak area of all identified compounds.[9]

-

-

Conclusion

The terpene profile of Perilla frutescens is remarkably diverse, characterized by distinct chemotypes that accumulate high percentages of specific monoterpenes. This chemical variation is primarily under genetic control and is of significant interest for applications in the pharmaceutical, food, and fragrance industries. Understanding the biosynthetic pathways and the key regulatory genes involved is crucial for the potential metabolic engineering of P. frutescens to enhance the production of desirable terpenes. The standardized experimental protocols for extraction and GC-MS analysis outlined in this guide provide a robust framework for the accurate and reproducible characterization of this plant's valuable terpene profile. Future research should focus on the definitive characterization of the enzymes involved in the biosynthesis of less-studied chemotypes and the elucidation of the regulatory networks that govern terpene production.

References

- 1. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perilla frutescens: A traditional medicine and food homologous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nepjol.info [nepjol.info]

- 8. maxapress.com [maxapress.com]

- 9. researchgate.net [researchgate.net]

- 10. Volatile Compounds and Total Phenolic Content of Perilla frutescens at Microgreens and Mature Stages [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The revealing of a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. asianpubs.org [asianpubs.org]

- 18. benchchem.com [benchchem.com]

- 19. CN1145400A - Method of extracting perilla plant oil by using super-critical CO2 - Google Patents [patents.google.com]

Isolimonene: An In-depth Technical Guide to its Role as a Volatile Organic Compound in Plant Emissions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolimonene, a lesser-known isomer of the widely studied monoterpene limonene (B3431351), is a volatile organic compound (VOC) emitted by various plant species. As a component of the complex blend of plant volatiles, it plays a role in plant defense and communication. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, the signaling pathways that regulate its production, and the analytical methods for its detection and quantification. Given the limited specific research on this compound, this guide draws upon the extensive knowledge of its close isomers, (+)-limonene and (-)-limonene (B1674923), to provide a thorough understanding of its likely biological context.

Introduction to this compound

This compound, chemically known as p-mentha-2,8-diene, is a cyclic monoterpene and a structural isomer of limonene.[1][2][3][4] While (+)-limonene (d-limonene) and (-)-limonene (l-limonene) are well-characterized components of many essential oils, particularly from citrus fruits and conifers, this compound is typically found in much lower concentrations.[5][6][7] Its presence has been reported in the volatile emissions of plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis.[1] Like other monoterpenes, this compound is thought to contribute to a plant's defense against herbivores and pathogens and may also be involved in attracting pollinators.[8]

Biosynthesis of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[9]

The key steps in the biosynthesis of the C10 monoterpene backbone are as follows:

-

Precursor Synthesis: The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP.[9]

-

Geranyl Diphosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).

-

Cyclization by Terpene Synthase: The final and decisive step is the conversion of GPP into the specific monoterpene skeleton. This is catalyzed by a class of enzymes known as terpene synthases (TPSs). In the case of limonene, the enzyme is limonene synthase.

While a specific "this compound synthase" has not been extensively characterized, it is hypothesized that this compound may be a minor product of some limonene synthases or other related monoterpene synthases.[10] Limonene synthases are known to sometimes produce a range of monoterpene products from the single substrate GPP.[10] The specific stereochemical outcome of the cyclization reaction is determined by the unique three-dimensional structure of the active site of the particular terpene synthase.[11]

Regulation of this compound Production by Plant Signaling Pathways

The production of plant volatiles, including monoterpenes like this compound, is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET) are key players in orchestrating these defense responses.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a primary regulator of plant defenses against herbivores and necrotrophic pathogens. The perception of a threat leads to the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

The core signaling cascade involves:

-

JA-Ile Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).

-

Degradation of JAZ Repressors: The SCFCOI1 complex targets JASMONATE ZIM-domain (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors: In the absence of JA-Ile, JAZ proteins repress the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases these transcription factors.

-

Gene Expression: The activated transcription factors then bind to specific cis-regulatory elements (e.g., G-boxes) in the promoters of jasmonate-responsive genes, including terpene synthase genes, leading to their transcription and the production of defensive compounds.

Ethylene Signaling Pathway

The gaseous hormone ethylene is also involved in regulating a wide array of stress responses. The ethylene signaling pathway involves a series of membrane-bound receptors and a downstream kinase cascade.

-

Ethylene Perception: In the absence of ethylene, receptors like ETR1 activate the kinase CTR1, which represses the downstream signaling component EIN2. When ethylene binds to its receptors, CTR1 is inactivated, and the repression of EIN2 is lifted.

-

Activation of Transcription Factors: The activation of EIN2 leads to the stabilization of the transcription factor ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-like (EIL) proteins.

-

Gene Expression: EIN3/EILs then activate the transcription of a cascade of ethylene-responsive genes, including other transcription factors like the ETHYLENE RESPONSE FACTORS (ERFs).

Crosstalk between Jasmonate and Ethylene Signaling

The jasmonate and ethylene signaling pathways exhibit significant crosstalk, often acting synergistically to enhance plant defense responses.[12][13][14][15][16] This interaction is crucial for the fine-tuning of defense gene expression. A key point of convergence is the transcriptional regulation of ERF transcription factors. For instance, the transcription factor ERF1 can be synergistically induced by both ethylene and jasmonate, and it subsequently activates the expression of defense genes that contain GCC-box promoter elements.[12] This synergistic action allows the plant to mount a robust defense in response to specific threats.

Quantitative Data on Limonene Isomer Emissions

Specific quantitative data for this compound emissions are scarce in the scientific literature. However, data for its more abundant isomers, (+)-limonene and (-)-limonene, can provide a valuable reference for expected emission rates of monoterpenes from various plant species under different conditions.

| Plant Species | Stress Condition | Limonene Isomer | Emission Rate | Reference |

| Citrus sinensis (Orange) | Candidatus Liberibacter asiaticus infection | d-limonene | Increased 4- to 20-fold | [17][18] |

| Pinus ponderosa (Ponderosa Pine) | Drought (moderate) | Not specified | Relatively stable | [19] |

| Pinus sylvestris (Scots Pine) | Drought | Total Monoterpenes | Decreased | [20][21][22] |

| Pinus densiflora | Ambient (summer) | Total Monoterpenes | 1.703 - 1.971 µg C/gdw/hr | [23] |

| Pinus rigida | Ambient (summer) | Total Monoterpenes | 0.572 - 0.698 µg C/gdw/hr | [23] |

| Phytoplankton (diatoms) | High light | d-limonene | ~0.015 µmol (g Chl-a)⁻¹ h⁻¹ | [24] |

| Citrus spp. | Herbivory by Diaphorina citri | d-limonene | Increased | [17][18][25] |

| Orange tree branches | Ambient | limonene | ~4-10 ng m⁻² s⁻¹ | [26] |

Experimental Protocols

The analysis of this compound and other plant volatiles typically involves collection of the headspace surrounding the plant tissue followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Dynamic Headspace Volatile Collection

This method involves actively pulling or pushing air over the plant material and trapping the entrained volatiles onto an adsorbent material.

Materials:

-

Collection chamber (e.g., glass vessel, oven bag)

-

Volatile collection trap (e.g., glass tube packed with Tenax® TA or other adsorbent)

-

Vacuum pump with a flowmeter

-

Purified air source (for push-pull systems)

-

Teflon tubing

Protocol:

-

Chamber Setup: Enclose the plant material (e.g., a single leaf, a branch, or the whole plant) in the collection chamber.[27] Ensure all materials are made of non-emitting substances like glass or Teflon.[27]

-

Airflow: For a "pull" system, connect the outlet of the chamber to the volatile collection trap, and the trap to the vacuum pump. For a "push-pull" system, introduce a stream of purified air at the inlet of the chamber and pull air through the trap at the outlet.[27]

-

Collection: Draw air through the system at a controlled flow rate (e.g., 100-1000 mL/min) for a defined period (e.g., 1-24 hours). The total volume of air sampled will depend on the expected concentration of the volatiles.

-

Sample Storage: After collection, seal the trap and store it at a low temperature (e.g., 4°C or -20°C) until analysis to prevent degradation and loss of volatiles.

-

Analysis: The trapped volatiles are then thermally desorbed from the trap directly into the injector of a GC-MS system.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatiles from the headspace.

Materials:

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

-

Airtight sample vial with a septum

-

Heater/agitator

Protocol:

-

Sample Preparation: Place the plant material into an airtight vial and seal it.

-

Equilibration: Allow the volatiles to equilibrate in the headspace of the vial. This can be done at room temperature or with gentle heating (e.g., 40-60°C) for a specific time (e.g., 30 minutes).[13]

-

Extraction: Insert the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period (e.g., 15-60 minutes) to allow for the adsorption of volatiles.[13]

-

Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injector of a GC-MS. The high temperature of the injector desorbs the volatiles from the fiber onto the GC column for analysis.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C (for thermal desorption of SPME fibers or traps).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250-300°C) to separate the different volatile compounds based on their boiling points and interaction with the column's stationary phase.[28][29][30][31]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention indices to those of authentic standards.

Biological Roles and Future Directions

The biological roles of this compound are likely similar to those of other monoterpenes, including:

-

Direct Defense: Acting as toxins or feeding deterrents to herbivores.

-

Indirect Defense: Attracting natural enemies of herbivores.

-

Allelochemicals: Inhibiting the growth of competing plants.

-

Pollinator Attraction: Contributing to floral scent to guide pollinators.

The study of this compound as a distinct entity from its more common isomers is an emerging area of research. Future work should focus on:

-

Enzyme Discovery: Identifying and characterizing the specific terpene synthase(s) responsible for the production of this compound.

-

Quantitative Emission Studies: Measuring the emission rates of this compound from a wider range of plant species under various biotic and abiotic stress conditions.

-

Bioactivity Assays: Determining the specific biological activities of this compound, such as its insecticidal, antimicrobial, or allelopathic properties.

Understanding the biosynthesis, regulation, and ecological functions of less abundant plant volatiles like this compound will provide a more complete picture of the complex chemical language that plants use to interact with their environment. This knowledge can be applied in agriculture for the development of novel pest control strategies and in drug development for the discovery of new bioactive compounds.

References

- 1. This compound | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Isolimonene | C10H16 | CID 22831540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Limonene - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 5113-87-1 | FL145249 | Biosynth [biosynth.com]

- 9. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Scots Pine Stems as Dynamic Sources of Monoterpene and Methanol Emissions [frontiersin.org]

- 11. Functional analysis of (4S)-limonene synthase mutants reveals determinants of catalytic outcome in a model monoterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Herbivory by the insect diaphorina citri induces greater change in citrus plant volatile profile than does infection by the bacterium, Candidatus Liberibacter asiaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Herbivory by the insect diaphorina citri induces greater change in citrus plant volatile profile than does infection by the bacterium, Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. botany.one [botany.one]

- 22. [PDF] Quantification of monoterpene emission sources of a conifer species in response to experimental drought | Semantic Scholar [semanticscholar.org]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hrcak.srce.hr [hrcak.srce.hr]

- 30. researchgate.net [researchgate.net]

- 31. scielo.br [scielo.br]

The Sentinel Molecule: An In-depth Technical Guide to the Role of Isolimonene in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to thwart attacks from a myriad of herbivores and pathogens. Among these defenses, volatile organic compounds (VOCs) play a pivotal role in both direct and indirect defense strategies. This technical guide delves into the multifaceted biological role of isolimonene, a key monoterpene, in plant defense mechanisms. We will explore its biosynthesis, its direct and indirect defensive functions, and the intricate signaling pathways that govern its production and action. This document provides a comprehensive overview for researchers and professionals in plant science and drug development, summarizing quantitative data, detailing experimental protocols, and visualizing the complex biological networks involved.

Introduction: The Chemical Ecology of Plant Defense

Plants are in a constant co-evolutionary arms race with their antagonists. Chemical defense, mediated by a vast array of secondary metabolites, is a primary strategy for survival. Monoterpenes, a class of C10 isoprenoids, are a major component of the essential oils of many plants and are well-documented for their defensive properties.[1] These volatile compounds can act as toxins, feeding deterrents, and repellents against a wide range of herbivores.[2][3] Furthermore, they can function as signals to attract the natural enemies of herbivores, a phenomenon known as indirect defense.

This compound, a structural isomer of limonene (B3431351), is a monocyclic monoterpene that contributes to the characteristic aroma of many plants. While much of the literature focuses on its more common isomer, d-limonene, the defensive properties of the limonene family are broadly applicable. This guide will synthesize the available information on limonene and its isomers to present a cohesive picture of this compound's role in plant defense.

Biosynthesis of this compound

This compound, like other monoterpenes, is synthesized from the universal C5 precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids.[4]

The synthesis of monoterpenes predominantly occurs in the plastids via the MEP pathway. The key steps are as follows:

-

GPP Synthesis: IPP and DMAPP are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by GPP synthase (GPPS).[4]

-

Cyclization: GPP is then cyclized by a specific monoterpene synthase, limonene synthase (LS), to form limonene.[4][5] The specific stereochemistry of the product (e.g., d-limonene, l-limonene, or this compound) is determined by the specific isoform of the limonene synthase enzyme.

Herbivore attack has been shown to induce the expression of limonene synthase genes, leading to an increased emission of limonene, highlighting its role as an inducible defense.[6][7]

Biological Roles of this compound in Plant Defense

This compound contributes to plant defense through both direct and indirect mechanisms.

Direct Defense: Toxicity and Deterrence

This compound and its isomers exhibit direct toxic and repellent effects on a variety of insect herbivores. As a volatile compound, it can act as a fumigant, while direct contact can also be lethal.[8] The lipophilic nature of monoterpenes allows them to penetrate the insect cuticle and interfere with physiological processes.

Table 1: Quantitative Data on the Insecticidal Activity of Limonene

| Insect Species | Bioassay Type | Metric | Value | Reference |

| Sitophilus zeamais | Fumigant Toxicity | LC50 | 4.55 mg/L air | [8] |

| Sitophilus oryzae | Fumigant Toxicity | LC50 | 7.92 mg/L air | [8] |

| Sitophilus zeamais | Contact Toxicity | LD50 | 132.48 µg/cm² | [8] |

| Sitophilus oryzae | Contact Toxicity | LD50 | 828.79 µg/cm² | [8] |

| Culex quinquefasciatus (larvae) | Larvicidal | LC50 (24h) | 53.80 ppm | |

| Culex quinquefasciatus (larvae) | Larvicidal | LC50 (48h) | 32.52 ppm |

Note: Data presented is for d-limonene, a closely related isomer of this compound, and is considered indicative of this compound's potential activity.

Indirect Defense: Attracting Natural Enemies

Herbivore-induced plant volatiles (HIPVs), including this compound, can act as chemical cues for the natural enemies of herbivores, such as parasitoids and predators. This "cry for help" is a sophisticated indirect defense mechanism. Upon herbivore feeding, the plant releases a specific blend of volatiles that guides these beneficial insects to their prey.

Signaling Pathways in this compound-Mediated Defense

The production and release of this compound are tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

The Jasmonic Acid (JA) Pathway: The Herbivore Attack Responder

The JA pathway is the principal signaling cascade activated in response to chewing herbivores.[8][9][10] The sequence of events is as follows:

-

Wounding and Elicitors: Mechanical damage from herbivore feeding and chemical elicitors in the insect's oral secretions trigger the synthesis of JA.

-

JA-Ile Formation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

Derepression of Transcription Factors: JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ repressor proteins.

-

Gene Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including terpene synthases like limonene synthase.[11]

The Salicylic Acid (SA) Pathway and Crosstalk

The SA pathway is typically associated with defense against biotrophic pathogens.[1] However, there is significant crosstalk between the JA and SA pathways, which is often antagonistic.[1][4][6][12] This antagonism allows the plant to fine-tune its defense response to specific threats. For instance, some pathogens can manipulate this crosstalk to their advantage by activating the SA pathway to suppress JA-mediated defenses.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound in plant defense.

Plant Volatile Collection and Analysis (GC-MS)

Objective: To identify and quantify this compound and other volatiles emitted by plants.

Protocol:

-

Plant Material: Use healthy, intact plants, and, for comparison, plants subjected to herbivore damage or other treatments.

-

Volatile Collection (Dynamic Headspace Sampling):

-

Enclose the plant or a part of it (e.g., a leaf) in a glass chamber or a poly-ethylene terephthalate (B1205515) (PET) bag.

-

Pump purified air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).

-

Trap the outgoing air, containing the plant volatiles, in an adsorbent tube (e.g., filled with Tenax-TA or a combination of adsorbents).

-

Collect volatiles for a defined period (e.g., 1-4 hours).

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the adsorbent tube in a thermal desorber connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Heat the tube to release the trapped volatiles, which are then cryo-focused at the head of the GC column.

-

Separate the volatiles on the GC column using a temperature gradient.

-

Identify and quantify the compounds using the mass spectrometer by comparing mass spectra and retention times with those of authentic standards.

-

Herbivore Feeding Bioassay

Objective: To assess the deterrent or toxic effects of this compound on herbivores.

Protocol:

-

Preparation of Artificial Diet: Prepare a standard artificial diet for the herbivore species being tested.

-

Incorporation of this compound: Incorporate different concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control) into the artificial diet.

-

Bioassay:

-

Place a known number of pre-weighed larvae into individual containers with a pre-weighed amount of the treated or control diet.

-

Maintain the larvae under controlled environmental conditions (temperature, humidity, light).

-

After a set period (e.g., 7-10 days), record larval survival, final weight, and the amount of diet consumed.

-

-

Data Analysis: Calculate parameters such as mortality rate, growth inhibition, and feeding deterrence index.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the expression of genes involved in this compound biosynthesis (e.g., limonene synthase) in response to stimuli.

Protocol:

-

Sample Collection and RNA Extraction:

-

Collect plant tissue at different time points after treatment (e.g., herbivore attack).

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable kit or protocol.

-

-

cDNA Synthesis:

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Design primers specific to the target gene (e.g., limonene synthase) and one or more stable reference genes.

-

Perform qPCR using the synthesized cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method.[13]

-

Conclusion and Future Directions

This compound, as a representative of the limonene family, is an integral component of the chemical defense system of many plants. Its biosynthesis is induced by herbivore attack and regulated by complex phytohormonal signaling networks, primarily the jasmonic acid pathway. It confers protection through direct toxicity and deterrence, as well as by attracting the natural enemies of herbivores.

For researchers in drug development, understanding the biosynthesis and mode of action of such compounds can inspire the development of novel, environmentally friendly pesticides and pharmaceuticals. The signaling pathways involved also present potential targets for genetic engineering to enhance the natural defenses of crop plants.

Future research should focus on:

-

Elucidating the specific roles of different limonene isomers in plant-insect interactions.

-

Identifying and characterizing the full suite of transcription factors and regulatory elements that control the expression of limonene synthase genes.

-

Investigating the potential for synergistic or antagonistic effects of this compound when combined with other plant secondary metabolites.

By continuing to unravel the complexities of plant chemical defense, we can harness the power of nature to develop sustainable solutions for agriculture and medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Action and Biosynthesis of Jasmonic Acid | PPTX [slideshare.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 6. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 8. Identification of insecticidal constituents of the essential oils of Dahlia pinnata Cav. against Sitophilus zeamais and Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory [frontiersin.org]

- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. mdpi.com [mdpi.com]

Introduction to p-menthadiene monoterpenoids

An In-depth Technical Guide to p-Menthadiene Monoterpenoids

Introduction

p-Menthadiene monoterpenoids are a class of naturally occurring organic compounds with the molecular formula C₁₀H₁₆.[1] They form a structural backbone known as p-menthane (B155814), which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2] These compounds are volatile C10 isoprenoids and are major constituents of many plant essential oils.[3] Well-known isomers include limonene, terpinene, and phellandrene.[1] Found in plants such as those of the Mentha species and in Valencia orange oil, p-menthadienes are of significant interest to researchers and drug development professionals due to their diverse biological activities and potential as versatile chemical intermediates.[1] They play crucial roles in plant defense and signaling and are explored for their applications in the pharmaceutical, fragrance, and biofuel industries.[4][5][6]

Chemical and Physical Properties

The chemical and physical properties of p-menthadienes can vary slightly between isomers. The properties of p-mentha-2,4-diene, a representative member of this class, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 586-68-5 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 183-185 °C | [1] |

| Density | 0.861 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.489 | [1] |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

| Odor | Aromatic pine with a micro-sweet citrus flavor | [1] |

Biosynthesis

The biosynthesis of p-menthane monoterpenoids in plants is a complex process compartmentalized within different organelles of specialized secretory cells, such as those found in the glandular trichomes of Mentha species.[3][6] The entire process originates from the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids and supplies the basic five-carbon isoprenoid precursors.[6]

The key steps are as follows:

-

Geranyl Diphosphate (B83284) (GDP) Synthesis: Inside the leucoplasts of secretory cells, Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) to form GDP, the universal precursor for monoterpenes.[3]

-

Cyclization to Limonene: The committed step in p-menthane biosynthesis involves the cyclization of GDP to form (-)-limonene (B1674923). This reaction is catalyzed by (-)-limonene synthase, which is also located in the leucoplasts.[3]

-

Hydroxylation: Limonene is then transported out of the plastid to the endoplasmic reticulum, where it undergoes hydroxylation by (-)-(4S)-limonene-6-hydroxylase, a cytochrome P450 monooxygenase.[3]

-

Dehydrogenation and Reduction: Subsequent enzymatic modifications, including dehydrogenation in the mitochondria and reduction in the cytoplasm, lead to the formation of a diverse array of p-menthane monoterpenoids like pulegone (B1678340) and menthol.[3]